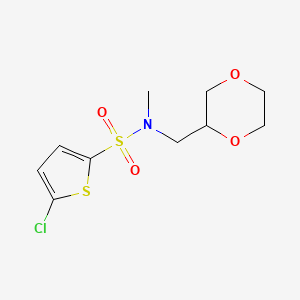

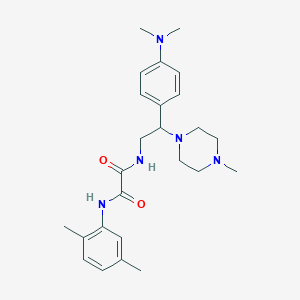

![molecular formula C18H18ClN5O2 B2406603 1-(2-(5-(3-クロロベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)シクロプロパンカルボキサミド CAS No. 921888-92-8](/img/structure/B2406603.png)

1-(2-(5-(3-クロロベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)シクロプロパンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌作用

ピロロピラジン誘導体は、本化合物も含まれ、抗菌活性を示すことが示されています。これらの分子は、細菌、真菌、およびその他の微生物の増殖を阻害することができます。 研究者らは、新しい抗生物質や抗真菌剤としての可能性について調査しています .

構造活性相関(SAR)

ピロロピラジン誘導体の重要性にもかかわらず、構造活性相関(SAR)に関する研究は限られています。特定の修飾が生物活性にどのように影響するかを理解するためには、さらなる研究が必要です。

要約すると、この化合物のユニークな構造は、抗菌剤から潜在的な癌治療まで、さまざまな分野にわたってエキサイティングな可能性を開きます。 研究者らは、この情報を使用して、さまざまな疾患の治療のための新しいリードを設計および合成することができます . ご不明な点がございましたら、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Related compounds have been reported to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka .

Biochemical Pathways

The compound’s interaction with its target can affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Pharmacokinetics

Related compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

Representative compounds from related series modulated biomarkers of signaling through pkb in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

生化学分析

Biochemical Properties

. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound .

Cellular Effects

. Based on its structure, it could potentially influence cell function by interacting with various cellular components. It might impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies would need to be conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c19-14-3-1-2-12(8-14)10-23-11-21-16-15(18(23)26)9-22-24(16)7-6-20-17(25)13-4-5-13/h1-3,8-9,11,13H,4-7,10H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXWAOOQYVUGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)

![N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406523.png)

![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)